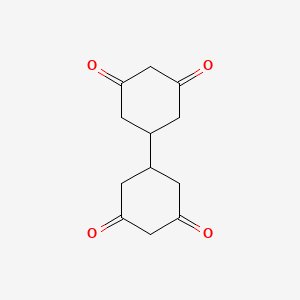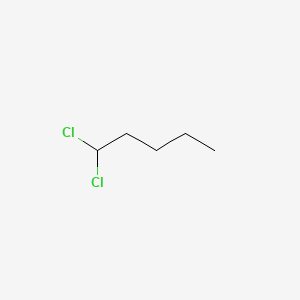
Dichloropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a type of halogenated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to a pentane backbone. This compound exists in several isomeric forms, including 1,1-dichloropentane, 1,3-dichloropentane, and 1,5-dichloropentane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloropentane can be synthesized through various methods, including:
Halogenation of Pentane: This involves the direct chlorination of pentane using chlorine gas under UV light or heat to produce different isomers of this compound.
Elimination Reactions: This compound can also be prepared by the elimination of hydrogen chloride from pentane derivatives using strong bases like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound typically involves the controlled chlorination of pentane. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the yield of the desired isomer .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or sodium amide are used, often in non-polar solvents like ether or liquid ammonia.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination: Products include alkenes and alkynes, such as pentene and pentadiene.
Wissenschaftliche Forschungsanwendungen
Dichloropentane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the preparation of various biochemical reagents and as a solvent in biological assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dichloropentane primarily involves its reactivity as a halogenated hydrocarbon. The chlorine atoms in this compound make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can alter the molecular structure and properties of this compound, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloroethane: A widely used solvent and intermediate in the production of vinyl chloride.
1,4-Dichlorobutane: Used in the synthesis of polymers and as a solvent.
1,6-Dichlorohexane: Used in the production of nylon and other polymers.
Uniqueness
Dichloropentane is unique due to its specific chain length and the position of chlorine atoms, which influence its reactivity and applications. Its isomeric forms provide versatility in chemical synthesis, making it valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
30586-10-8 |
|---|---|
Molekularformel |
C5H10Cl2 |
Molekulargewicht |
141.04 g/mol |
IUPAC-Name |
1,1-dichloropentane |
InChI |
InChI=1S/C5H10Cl2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
PGEVTVXEERFABN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(Cl)Cl |
Flammpunkt |
106 °F (NFPA, 2010) |
Physikalische Beschreibung |
Dichloropentane is a clear colorless to yellow liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent for oil, greases, rubber resins, for degreasing metals and as an insecticide and soil fumigant. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
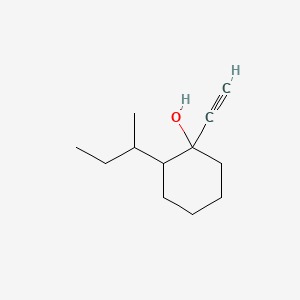
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
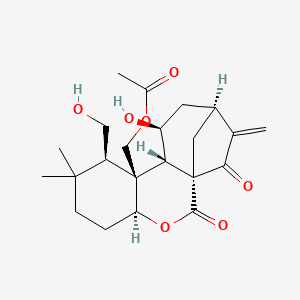
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
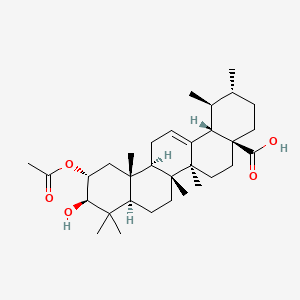
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
